Glycine, L-cysteinyl-L-asparaginylglycyl-L-arginyl-L-cysteinyl-
描述
贝克洛奈唑是一种小分子药物,作为真菌 CYP51A1 抑制剂。它最初由 A. Menarini Industrie Farmaceutiche Riunite SRL 开发。 该化合物主要用于治疗真菌感染和皮肤病 .
准备方法
贝克洛奈唑的制备涉及多种合成路线和反应条件。 合成通常从制备关键中间体开始,然后进行一系列化学反应,包括缩合、还原、酯化以及使用甲醇钠、氯乙酸甲酯和硼氢化钾等试剂的合成 . 工业生产方法侧重于优化产率和纯度,同时最大程度地减少浪费和环境影响 .
化学反应分析
科学研究应用
贝克洛奈唑在科学研究中有多种应用:
化学: 它用作涉及真菌 CYP51A1 抑制剂研究的参考化合物。
生物学: 它用于真菌感染和抗真菌剂开发研究。
医学: 它用于治疗真菌感染和皮肤病。
工业: 它用于抗真菌霜剂和软膏的配方
作用机制
贝克洛奈唑通过抑制 CYP51A1 酶发挥作用,该酶对真菌细胞膜主要成分麦角甾醇的合成至关重要。 通过抑制该酶,贝克洛奈唑会破坏麦角甾醇的合成,导致真菌细胞死亡 .
相似化合物的比较
贝克洛奈唑与其他抗真菌剂(如依康唑、克霉唑和联苯苄唑)相似。在某些研究中,它显示出优越的抗真菌活性。 贝克洛奈唑的独特之处在于其对真菌 CYP51A1 酶的特异性抑制,使其对某些真菌感染高度有效 .
类似化合物包括:
- 依康唑
- 克霉唑
- 联苯苄唑
这些化合物具有相似的作用机制,但在疗效、活性范围和副作用方面可能有所不同。
属性
IUPAC Name |
2-[[(2R)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-sulfanylpropanoyl]amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36N10O8S2/c21-9(7-39)16(35)29-11(4-13(22)31)17(36)26-5-14(32)28-10(2-1-3-25-20(23)24)19(38)30-12(8-40)18(37)27-6-15(33)34/h9-12,39-40H,1-8,21H2,(H2,22,31)(H,26,36)(H,27,37)(H,28,32)(H,29,35)(H,30,38)(H,33,34)(H4,23,24,25)/t9-,10-,11-,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXAYRSMIDOXCU-BJDJZHNGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)NC(CS)C(=O)NCC(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CS)N)CN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)N[C@@H](CS)C(=O)NCC(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)N)CN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36N10O8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50438430 | |
Record name | Glycine, L-cysteinyl-L-asparaginylglycyl-L-arginyl-L-cysteinyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50438430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
608.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
651328-78-8 | |
Record name | Glycine, L-cysteinyl-L-asparaginylglycyl-L-arginyl-L-cysteinyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50438430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of NGR peptides?
A1: NGR peptides primarily target the aminopeptidase N (APN) receptor, also known as CD13, which is overexpressed in tumor neovasculature and on the surface of various tumor cells. [, ]
Q2: How does the interaction between NGR peptides and CD13 affect tumor growth?
A2: By binding to CD13, NGR peptides can deliver conjugated drugs or therapeutic agents directly to the tumor vasculature and tumor cells, leading to increased drug efficacy and reduced systemic toxicity. [, ]
Q3: Are there other targets for NGR peptides besides CD13?
A3: Yes, NGR peptides can undergo spontaneous deamidation, forming isoAsp derivatives that bind to αvβ3 integrins. These integrins are also overexpressed in the tumor vasculature and play a crucial role in tumor angiogenesis and metastasis. [, , ]
Q4: What are the downstream effects of NGR peptide binding to its targets?
A4: The downstream effects depend on the payload conjugated to the NGR peptide. For example, NGR-drug conjugates can induce apoptosis in tumor cells, inhibit tumor angiogenesis, and enhance the efficacy of chemotherapy. [, , ]
Q5: What is the molecular formula and weight of the cyclic NGR peptide, Glycine, L-cysteinyl-L-asparaginylglycyl-L-arginyl-L-cysteinyl-?
A5: The molecular formula is C18H29N9O6S2 and the molecular weight is 519.6 g/mol.
Q6: How does the cyclization of NGR peptides influence their stability and activity?
A6: Cyclization generally enhances the stability of NGR peptides by reducing their susceptibility to enzymatic degradation. It can also impact their binding affinity and selectivity for CD13. [, , ]
Q7: How stable are NGR peptides under different conditions?
A7: The stability of NGR peptides can vary depending on factors like pH, temperature, and the presence of enzymes or other degrading agents. Cyclization and modifications with PEG can improve their stability. [, , ]
Q8: Do NGR peptides possess any catalytic activity?
A8: NGR peptides are not known to exhibit intrinsic catalytic activity. Their primary function lies in their ability to bind specifically to targets like CD13 and integrins, making them valuable tools for targeted drug delivery and imaging. []
Q9: Have computational methods been employed to study NGR peptides?
A9: Yes, computational studies, such as molecular docking and molecular dynamics simulations, have been used to investigate the binding interactions of NGR peptides with CD13 and other targets, aiding in the design of more potent and selective NGR-based agents. []
Q10: How do modifications to the NGR peptide sequence affect its targeting ability?
A10: Modifications to the flanking residues of the core NGR motif can significantly influence the peptide's binding affinity and specificity for CD13. [, ] For example, incorporating specific amino acids can enhance cell adhesion properties. []
Q11: Does the introduction of linkers or spacers impact the activity of NGR-drug conjugates?
A11: Yes, the length and nature of linkers or spacers can affect the drug release kinetics, cellular uptake, and overall efficacy of NGR-drug conjugates. []
Q12: What strategies can be used to improve the stability and bioavailability of NGR peptides?
A12: Common strategies include cyclization, PEGylation, and encapsulation within nanoparticles or liposomes. These approaches can shield the peptides from degradation, prolong their half-life in circulation, and enhance their accumulation in target tissues. [, , , ]
Q13: Are there specific SHE regulations related to the research and development of NGR peptides?
A13: As with any peptide-based therapeutic, research and development of NGR peptides must adhere to general SHE regulations for handling and disposal of biological materials, as well as guidelines for preclinical and clinical research involving animals and humans.
Q14: How are NGR peptides typically metabolized and excreted?
A14: NGR peptides are primarily metabolized by peptidases in the blood and tissues, and the resulting metabolites are mainly excreted via the kidneys. PEGylation can alter their pharmacokinetics and potentially prolong their half-life. [, ]
Q15: What is the typical biodistribution of NGR peptides?
A15: After intravenous administration, NGR peptides tend to accumulate in tumors due to their binding to CD13 and integrins. They also exhibit uptake in organs involved in peptide clearance, such as the kidneys and liver. [, , , ]
Q16: What in vitro and in vivo models are used to evaluate the efficacy of NGR peptide-based agents?
A16: In vitro studies often involve cell lines expressing CD13, such as HT-1080 fibrosarcoma cells, to assess binding affinity, cellular uptake, and cytotoxicity. In vivo efficacy is typically evaluated using xenograft models in mice, where tumor growth inhibition, survival, and biodistribution are assessed. [, , , , , , ]
Q17: What drug delivery systems have been explored for NGR peptides?
A17: Various drug delivery systems have been investigated, including liposomes, nanoparticles, and micelles. These systems can encapsulate NGR-conjugated drugs or therapeutic agents, improving their stability, pharmacokinetics, and targeted delivery to tumor tissues. [, , , , , ]
Q18: What analytical techniques are commonly used to characterize and quantify NGR peptides?
A18: Techniques include high-performance liquid chromatography (HPLC), mass spectrometry (MS), and various spectroscopic methods (e.g., nuclear magnetic resonance [NMR] spectroscopy). These techniques allow for the determination of peptide purity, identity, and modifications. [, ]
Q19: How do the physicochemical properties of NGR peptides influence their dissolution and solubility?
A19: The amino acid composition and modifications of NGR peptides can impact their solubility in various solvents. Cyclization and PEGylation can alter their hydrophilicity/hydrophobicity, thereby affecting their dissolution and solubility. [, ]
Q20: Are there established methods for validating analytical techniques used for NGR peptides?
A20: Yes, analytical methods for characterizing and quantifying NGR peptides should follow established guidelines for bioanalytical method validation, ensuring accuracy, precision, specificity, and other relevant parameters. []
Q21: What quality control measures are important during the development and manufacturing of NGR peptide-based therapeutics?
A21: Stringent quality control measures are crucial throughout the entire process, from peptide synthesis and purification to formulation and final product release. These measures include identity confirmation, purity analysis, stability testing, and sterility assurance. []
Q22: Can NGR peptides elicit an immune response?
A22: As with any peptide-based therapeutic, NGR peptides have the potential to induce an immune response. Strategies to minimize immunogenicity include using D-amino acids, modifying peptide sequences, and employing immunosuppressive agents. []
Q23: Can NGR peptides interact with drug transporters?
A23: Limited information is available on specific interactions between NGR peptides and drug transporters. Further research is needed to understand how these interactions might influence the absorption, distribution, and elimination of NGR-based therapeutics. []
Q24: Are NGR peptides biocompatible and biodegradable?
A24: NGR peptides are generally considered biocompatible as they are composed of naturally occurring amino acids. Additionally, they are biodegradable, meaning they can be broken down into smaller, non-toxic components by enzymes in the body.
Q25: Are there any alternatives to NGR peptides for targeted drug delivery to tumors?
A25: Yes, alternative targeting strategies include using antibodies, aptamers, and other tumor-specific ligands. The choice of the most suitable targeting moiety depends on factors like the target receptor, desired therapeutic effect, and delivery route.
Q26: What strategies can be employed for the recycling and waste management of NGR peptide-based materials?
A26: Strategies for peptide-based materials generally involve enzymatic degradation or chemical hydrolysis to break down the peptides into amino acids, which can be further processed or disposed of appropriately.
Q27: What resources are available to support research on NGR peptides?
A27: Numerous resources facilitate research in this area, including commercially available NGR peptides and their derivatives, cell lines expressing CD13, preclinical animal models, and specialized research facilities with expertise in peptide chemistry, drug delivery, and cancer biology.
Q28: What are some key milestones in the development of NGR peptides for therapeutic applications?
A28: Key milestones include the discovery of the NGR motif as a CD13 ligand, the development of NGR-drug conjugates, and the advancement of NGR-based imaging agents for tumor detection. [, ]
Q29: How has cross-disciplinary collaboration contributed to advancements in NGR peptide research?
A29: The development of NGR-based therapeutics has benefited greatly from collaborations among researchers in diverse fields, including peptide chemistry, pharmacology, oncology, and nanotechnology. This interdisciplinary approach has enabled the design of novel delivery systems, the optimization of peptide modifications, and the evaluation of efficacy in relevant preclinical models. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。